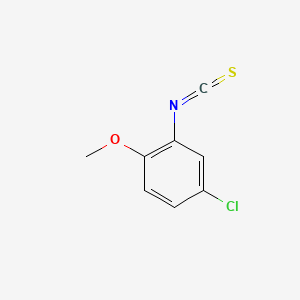

5-Chloro-2-methoxyphenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-isothiocyanato-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c1-11-8-3-2-6(9)4-7(8)10-5-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLDKQQXEWPFAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63429-99-2 | |

| Record name | 4-Chloro-2-isothiocyanato-1-methoxy-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-2-methoxyphenyl isothiocyanate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5-Chloro-2-methoxyphenyl isothiocyanate, a versatile chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, reactivity, synthesis protocols, and significant applications of this compound, grounding all claims in authoritative data.

Core Molecular Profile and Physicochemical Properties

This compound is an aromatic isothiocyanate characterized by a benzene ring substituted with a chloro, a methoxy, and a reactive isothiocyanate (-N=C=S) group. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for creating novel heterocyclic compounds with potential therapeutic value.[1] The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy group influence the reactivity of both the aromatic ring and the isothiocyanate moiety.

The fundamental physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 63429-99-2 | [2][3] |

| Molecular Formula | C₈H₆ClNOS | [2][3] |

| Molecular Weight | 199.66 g/mol | [2][3] |

| Melting Point | 56-59 °C | [2][3] |

| Boiling Point | 164-165 °C | [2][3] |

| Density | 1.23 g/cm³ | [2] |

| Flash Point | 164-165 °C | [2] |

Spectroscopic Signature

While raw spectral data is instrument-dependent, the molecular structure of this compound gives rise to a predictable and characteristic spectroscopic signature essential for its identification and characterization.

-

Infrared (IR) Spectroscopy : The most prominent feature is a very strong and sharp absorption band typically appearing in the 2100-2200 cm⁻¹ region, which is characteristic of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) functional group.[4] Other expected signals include C-O stretching for the methoxy group and various bands corresponding to the substituted aromatic ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum would show distinct signals for the three aromatic protons, with their chemical shifts and coupling patterns dictated by the substitution pattern. A sharp singlet, typically around 3.8-4.0 ppm, would correspond to the three protons of the methoxy (-OCH₃) group.

-

¹³C NMR : The spectrum would display eight distinct carbon signals. The carbon of the isothiocyanate group is highly deshielded and would appear significantly downfield. The remaining signals would correspond to the six aromatic carbons (two of which are substituted) and the methoxy carbon.

-

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) at m/z 199. An accompanying M+2 peak at m/z 201, with an intensity approximately one-third of the M⁺ peak, is a definitive indicator of the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Synthesis and Chemical Reactivity

The synthesis and reactivity of this compound are central to its utility as a chemical intermediate.

General Synthesis Protocol

Aryl isothiocyanates are commonly synthesized from the corresponding primary amines. While historical methods used hazardous reagents like thiophosgene, modern protocols favor a safer, often one-pot, two-step procedure involving the formation of a dithiocarbamate salt intermediate, which is then treated with a desulfurization agent.[5][6][7]

The causality behind this choice is rooted in safety and efficiency. The in-situ generation of the dithiocarbamate from the amine and carbon disulfide (CS₂) avoids the isolation of potentially unstable intermediates.[8] Subsequent desulfurization using reagents like cyanuric chloride or iodine provides a high-yield pathway to the final product.[7][8]

Caption: General one-pot synthesis workflow for aryl isothiocyanates.

Experimental Protocol: One-Pot Synthesis from Amine

-

Reaction Setup : To a solution of 5-Chloro-2-methoxyaniline (1 equivalent) in a suitable solvent mixture (e.g., DMF/water or CH₂Cl₂/water), add a base such as potassium carbonate (2 equivalents).[8]

-

Dithiocarbamate Formation : Cool the mixture in an ice bath. Add carbon disulfide (CS₂, 1.5-3 equivalents) dropwise while stirring vigorously. Allow the reaction to proceed at room temperature or slightly elevated temperature (e.g., 40 °C) until the starting amine is fully consumed (monitor by TLC or HPLC).[8]

-

Desulfurization : Cool the reaction mixture back to 0 °C. Slowly add a solution of the desulfurizing agent (e.g., cyanuric chloride, 0.5 equivalents) in a suitable solvent like CH₂Cl₂.[8]

-

Work-up : Stir the biphasic mixture for 30-60 minutes. Basify with aqueous NaOH to dissolve byproducts. Extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude isothiocyanate by column chromatography or recrystallization as needed.

Core Reactivity

The chemical behavior of this compound is dominated by the electrophilic character of the central carbon atom in the -N=C=S group. This carbon is highly susceptible to attack by a wide range of nucleophiles. This predictable reactivity is the cornerstone of its application as a synthetic precursor.

Key reactions include:

-

With Amines : Reacts readily with primary or secondary amines to form substituted thioureas .

-

With Alcohols/Phenols : Reacts with alcohols or phenols, typically under basic conditions, to yield thiocarbamates .

-

With Thiols : Reacts with thiols to produce dithiocarbamates .

Caption: Reactivity of isothiocyanates with common nucleophiles.

Applications in Drug Discovery and Chemical Synthesis

The true value of this compound lies in its role as a scaffold for constructing molecules of greater complexity and function.

-

Medicinal Chemistry : It serves as a key intermediate in the preparation of various heterocyclic compounds that are screened for biological activity.[1] The thiourea linkage formed from its reaction with amines is a common structural motif in pharmacologically active molecules. For instance, derivatives containing the 5-chloro-2-methoxyphenyl moiety have been explored in the development of potent kinase inhibitors for diseases like non-small cell lung cancer.[9]

-

Influence of Substituents : The chloro and methoxy groups are not merely passive substituents; they are crucial for modulating a molecule's properties in drug design.[10][11]

-

The chloro group can enhance binding affinity through halogen bonding, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability.[10][11]

-

The methoxy group can act as a hydrogen bond acceptor and its metabolic O-demethylation can be a key step in drug activation or clearance.[10][11]

-

-

Agrochemicals : Similar to its role in medicinal chemistry, this compound is also used in the synthesis of novel pesticides and herbicides.[1]

-

Organic Synthesis : Beyond specific applications, it is a versatile reagent for creating diverse chemical libraries for high-throughput screening in the hit-finding phase of drug discovery.[12]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Statements : The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[13][14] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[13][14]

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14][15] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][16]

-

Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[14][17] Some suppliers recommend refrigerated storage (2-8 °C).[1][17]

-

First Aid :

-

Skin Contact : Immediately wash off with plenty of soap and water for at least 15 minutes.[14]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13][14]

-

Inhalation : Move the person to fresh air and keep them comfortable for breathing.[13][14]

-

Ingestion : Rinse mouth and call a poison center or doctor if you feel unwell.[14]

-

Conclusion

This compound is a valuable and reactive chemical intermediate with a well-defined profile. Its utility is driven by the predictable and versatile reactivity of the isothiocyanate group, which allows for the straightforward synthesis of thioureas and other derivatives. The presence of chloro and methoxy substituents provides medicinal chemists with strategic tools to fine-tune the pharmacokinetic and pharmacodynamic properties of target molecules. When handled with the appropriate safety protocols, this compound serves as a powerful building block for innovation in drug discovery, agrochemicals, and broader organic synthesis.

References

-

5-Chloro-2-methylphenyl isothiocyanate. MySkinRecipes. [Link]

-

Yushyn, I. et al. (2023). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid. MDPI. [Link]

-

Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

-

Szul, M. et al. (2022). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI. [Link]

-

Reddy, C.S. et al. (2007). Physical, IR and 31 P NMR data of compounds 5. ResearchGate. [Link]

-

Akocel, A. & Van Houten, J. (2023). Synthesis of Isothiocyanates: An Update. NIH National Center for Biotechnology Information. [Link]

-

Kumar, V. et al. (2023). Recent Advancement in the Synthesis of Isothiocyanates. ChemComm. [Link]

-

Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]

-

Wang, Y. et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... PubMed. [Link]

-

Chen, W. et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. NIH National Center for Biotechnology Information. [Link]

-

Kehr, G. et al. (2011). B(C6F5)3- and HB(C6F5)2-mediated transformations of isothiocyanates. RSC Publishing. [Link]

-

Yenagi, J. et al. (2012). 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance. PubMed. [Link]

-

de la Torre, D. et al. (2020). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. [Link]

Sources

- 1. 5-Chloro-2-methylphenyl isothiocyanate [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. CAS 63429-99-2 | 8668-5-05 | MDL MFCD00041073 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drughunter.com [drughunter.com]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. spectrumchemical.com [spectrumchemical.com]

5-Chloro-2-methoxyphenyl isothiocyanate CAS number 63429-99-2

An In-depth Technical Guide to 5-Chloro-2-methoxyphenyl isothiocyanate

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 63429-99-2), a key chemical intermediate for researchers, medicinal chemists, and drug development professionals. This document delves into its physicochemical properties, synthesis, chemical reactivity, and significant applications as a versatile building block for synthesizing a range of heterocyclic compounds with therapeutic potential. Emphasis is placed on its role in the development of thiourea and benzothiazole derivatives, which are recognized as privileged structures in medicinal chemistry. Detailed safety protocols and an exemplary synthetic application are also provided to ensure safe and effective utilization in a laboratory setting.

Introduction and Strategic Overview

This compound is a substituted aromatic isothiocyanate that serves as a valuable electrophilic reagent in organic synthesis. The molecule incorporates three key features that make it of particular interest in the field of drug discovery:

-

The Isothiocyanate Group (-N=C=S): A highly reactive electrophilic moiety that readily participates in addition reactions with a wide array of nucleophiles, enabling the construction of diverse molecular scaffolds.

-

The Phenyl Ring: A core aromatic structure that can be further functionalized and is a common feature in many drug molecules.

-

Chloro and Methoxy Substituents: These groups significantly influence the electronic properties and lipophilicity of the molecule and its derivatives. Such substituents are often strategically employed in medicinal chemistry to modulate a compound's interaction with biological targets and to optimize its pharmacokinetic profile (ADME properties).[1]

The strategic importance of this compound lies in its ability to act as a precursor to complex heterocyclic systems. Notably, it is a key starting material for N,N'-disubstituted thioureas and 2-aminobenzothiazoles, structural motifs present in numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide will explore the fundamental chemistry and practical applications of this versatile reagent.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 63429-99-2 | [5][6][7][8] |

| Molecular Formula | C₈H₆ClNOS | [5][6][7] |

| Molecular Weight | 199.66 g/mol | [5][7] |

| Appearance | Colorless to pale-yellow oily liquid or solid | [9] |

| Melting Point | 56-59 °C | [5][6] |

| Boiling Point | 164-165 °C | [5][6] |

| Density | ~1.23 g/cm³ | [5] |

| Synonyms | 4-Chloro-2-isothiocyanatoanisole, 2-Methoxy-5-chlorophenyl isothiocyanate | [5] |

Synthesis of the Core Moiety

The synthesis of aromatic isothiocyanates like this compound typically begins with the corresponding primary amine, 5-Chloro-2-methoxyaniline. Various methods exist for this transformation, often involving a thiocarbonyl transfer reagent.[10] A common and effective approach involves the reaction of the amine with carbon disulfide to form a dithiocarbamate salt, which is subsequently treated with a desulfurization agent.[11] An alternative, high-yielding method utilizes reagents like phenyl chlorothionoformate.[10][12]

The general workflow is depicted below. This process is highly adaptable and can be optimized for scale and substrate scope.

Caption: General synthetic pathway to this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the electrophilic nature of the central carbon atom in the -N=C=S group. This allows for facile nucleophilic attack, making it an ideal partner in addition reactions.

Formation of Thiourea Derivatives

The reaction of isothiocyanates with primary or secondary amines is a robust and high-yielding method for the synthesis of N,N'-disubstituted thioureas.[13] These compounds are considered "privileged structures" in medicinal chemistry due to their ability to form key hydrogen bond interactions with biological targets and their presence in numerous approved drugs and bioactive compounds.[2][3][14]

The reaction proceeds via the nucleophilic attack of the amine nitrogen on the isothiocyanate carbon, as illustrated below.

Caption: Synthesis of thiourea derivatives from the core isothiocyanate.

Synthesis of Benzothiazoles

Benzothiazoles are another critical class of heterocyclic compounds with broad pharmacological applications.[15][16] this compound can be used to construct substituted 2-aminobenzothiazole scaffolds. This is typically achieved through a condensation reaction with an ortho-substituted aniline, such as a 2-aminothiophenol, followed by intramolecular cyclization.[17][18] This pathway provides an efficient route to complex molecules that are challenging to synthesize via other methods.[18][19]

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound is as a molecular scaffold and building block in the synthesis of potential therapeutic agents.

-

Anticancer Agents: The thiourea and benzothiazole moieties are frequently found in compounds designed as anticancer agents.[15] Isothiocyanates themselves have been shown to induce apoptosis and inhibit cell cycle progression in cancer cells.[20][21][22] Derivatives of this compound can be screened for activity against various cancer cell lines.

-

Antimicrobial Agents: Many thiourea and benzothiazole derivatives exhibit potent antibacterial and antifungal properties.[19] The isothiocyanate can be used to generate libraries of novel compounds for screening against pathogenic microbes.

-

Enzyme Inhibitors: The ability of the thiourea group to act as a hydrogen bond donor and acceptor makes it a valuable pharmacophore for designing enzyme inhibitors.[2] By reacting this compound with various amine-containing fragments, chemists can create focused libraries to target specific enzyme active sites.

The chloro and methoxy groups on the phenyl ring provide medicinal chemists with tools to fine-tune the properties of the final compounds. The chlorine atom can engage in halogen bonding and increases lipophilicity, while the methoxy group can act as a hydrogen bond acceptor and influence metabolic stability.[1]

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate care in a laboratory setting.

-

Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[5][23][24] It can cause severe skin irritation and serious eye damage.[5][24] It may also cause respiratory irritation.[23][24]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[24] All handling should be performed in a well-ventilated fume hood.[5]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and moisture.[5][24]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[24]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[23][24]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[23][24]

-

Ingestion: Rinse mouth and seek immediate medical attention.[24]

-

Exemplary Experimental Protocol: Synthesis of a Thiourea Derivative

This section provides a trusted, step-by-step methodology for a representative reaction.

Objective: To synthesize N-(4-fluorobenzyl)-N'-(5-chloro-2-methoxyphenyl)thiourea.

Rationale: This protocol demonstrates the fundamental reactivity of the isothiocyanate with a primary amine. 4-Fluorobenzylamine is chosen as a representative nucleophile commonly used in medicinal chemistry. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve both reactants. The reaction is typically rapid at room temperature.

Caption: Step-by-step workflow for the synthesis of a thiourea derivative.

Materials:

-

This compound (1.0 eq)

-

4-Fluorobenzylamine (1.05 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

-

Amine Addition: While stirring at room temperature, add 4-fluorobenzylamine (1.05 eq) dropwise to the solution. An exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isothiocyanate is consumed (typically 1-2 hours).

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove any excess amine), water, and then brine. Causality Note: The acid wash protonates the basic starting amine, making it water-soluble and easily removable from the organic phase.

-

Drying: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and rinse the drying agent with a small amount of DCM.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N,N'-disubstituted thiourea.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound stands out as a highly valuable and versatile chemical intermediate. Its defined physicochemical properties, straightforward synthesis, and predictable reactivity make it an essential tool for chemists in both academic and industrial research. The capacity to readily form thiourea and benzothiazole scaffolds—core structures in a multitude of pharmacologically active agents—positions this compound as a strategic asset in the ongoing quest for novel therapeutics. Adherence to proper safety protocols is paramount to harnessing its full synthetic potential responsibly.

References

- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). PubMed Central.

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). PMC - NIH.

- Benzothiazole derivative compounds found in natural products. (n.d.). ResearchGate.

- Buy this compound Different Grade from Amitychem. (n.d.). ECHEMI.

- This compound, 97%, Thermo Scientific 5 g | Buy Online. (n.d.). Thermo Scientific Chemicals | Fisher Scientific.

- 63429-99-2 | 8668-5-05 | this compound. (n.d.). Synquest Labs.

- Benzothiazole synthesis. (n.d.). Organic Chemistry Portal.

- 63429-99-2 | this compound. (n.d.). Capot Chemical.

- This compound - Safety Data Sheet. (n.d.). ChemicalBook.

- Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (n.d.). ResearchGate.

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). NIH.

- Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (n.d.). Der Pharma Chemica.

- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). RSC Publishing.

- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.

- Thiourea compounds as multifaceted bioactive agents in medicinal chemistry. (2025). Semantic Scholar.

- Thiourea compounds as multifaceted bioactive agents in medicinal chemistry. (2025). OUCI.

- Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. (n.d.). MDPI.

- Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. (n.d.). PMC.

- Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. (n.d.). Organic Chemistry Portal.

- Mechanism of action of isothiocyanates. A review. (n.d.). Redalyc.

- Recent Advancement in Synthesis of Isothiocyanates. (n.d.). ChemRxiv.

- Mechanism of action of isothiocyanates. A review. (2025). ResearchGate.

- Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). YouTube.

- Allyl Isothiocyanate | C4H5NS | CID 5971. (n.d.). PubChem - NIH.

Sources

- 1. youtube.com [youtube.com]

- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Thiourea compounds as multifaceted bioactive agents in medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 5. echemi.com [echemi.com]

- 6. CAS 63429-99-2 | 8668-5-05 | MDL MFCD00041073 | this compound | SynQuest Laboratories [synquestlabs.com]

- 7. 63429-99-2 | this compound - Capot Chemical [capotchem.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. Allyl Isothiocyanate | C4H5NS | CID 5971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Thiourea compounds as multifaceted bioactive agents in medicinal chemistry [ouci.dntb.gov.ua]

- 15. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Benzothiazole synthesis [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 21. redalyc.org [redalyc.org]

- 22. researchgate.net [researchgate.net]

- 23. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 24. WERCS Studio - Application Error [assets.thermofisher.com]

Molecular weight of 5-Chloro-2-methoxyphenyl isothiocyanate

An In-Depth Technical Guide to 5-Chloro-2-methoxyphenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic isothiocyanate that serves as a versatile intermediate in organic synthesis. Its unique structural features—a reactive isothiocyanate group, a stabilizing methoxy substituent, and a modulating chloro group—make it a compound of significant interest in medicinal chemistry, agrochemical development, and materials science. The isothiocyanate functional group (-N=C=S) is a potent electrophile, readily reacting with a wide array of nucleophiles to form diverse molecular scaffolds. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, reactivity, applications, and safety protocols, grounded in established scientific principles to support advanced research and development endeavors.

Physicochemical and Structural Characteristics

A precise understanding of a compound's physical and chemical properties is fundamental to its application. This compound is a solid at room temperature with a defined melting point. Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClNOS | [1][2][3] |

| Molecular Weight | 199.66 g/mol | [1] |

| Exact Mass | 198.986 g/mol | [1] |

| CAS Number | 63429-99-2 | [1][2][4] |

| Appearance | Not specified, likely crystalline solid | Inferred from melting point |

| Melting Point | 56-59 °C | [1][2] |

| Boiling Point | 164-165 °C | [1][2] |

| Density | ~1.23 g/cm³ | [1] |

| Synonyms | 2-Methoxy-5-chlorophenyl isothiocyanate, 4-Chloro-2-isothiocyanatoanisole | [1][3] |

Synthesis and Manufacturing Principles

The synthesis of aryl isothiocyanates typically involves the conversion of a primary aromatic amine. While specific manufacturing protocols for this compound are proprietary, a general and robust synthetic strategy proceeds via the reaction of the corresponding aniline with a thiocarbonylating agent.

Experimental Protocol: A General Two-Step Synthesis

A common laboratory-scale approach involves the formation of a dithiocarbamate salt intermediate, followed by desulfurization.[5]

Step 1: Dithiocarbamate Salt Formation

-

Dissolve 5-chloro-2-methoxyaniline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a biphasic system with water.

-

Add a base, such as triethylamine (Et₃N) or sodium hydroxide (NaOH), to the solution.[6]

-

Cool the mixture in an ice bath and add carbon disulfide (CS₂) dropwise (1.1 equivalents).

-

Allow the reaction to stir at room temperature for several hours until the formation of the dithiocarbamate intermediate is complete.

Step 2: Desulfurization to Isothiocyanate

-

To the dithiocarbamate solution, add a desulfurizing agent. Historically, toxic reagents like thiophosgene were used, but modern methods employ safer alternatives such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) or phenyl chlorothionoformate.[5][6]

-

The reaction mixture is stirred, sometimes with gentle heating or microwave irradiation, to drive the elimination of the sulfur-containing byproduct and form the isothiocyanate.[5]

-

Upon completion, the reaction is worked up by washing with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

Caption: Generalized two-step synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the electrophilic character of the central carbon atom in the -N=C=S group. This carbon is highly susceptible to nucleophilic attack, making the compound an excellent precursor for thiourea, carbamate, and dithiocarbamate derivatives.

Core Reactivity: Nucleophilic Addition

Isothiocyanates react readily with primary and secondary amines to form substituted thioureas. They also react with thiols to produce dithiocarbamates.[7][8] The reaction is pH-dependent; reactions with thiols are favored under neutral to slightly acidic conditions (pH 6-8), while reactions with amines are preferred in more alkaline environments (pH 9-11).[8]

This reactivity is the cornerstone of their biological activity and synthetic applications. For instance, the reaction with nucleophilic residues on proteins (like cysteine and lysine) is a primary mechanism of action for many bioactive isothiocyanates.[9]

Caption: General mechanism of nucleophilic addition to an isothiocyanate.

Applications in Research and Drug Development

The presence of chloro and methoxy groups on the phenyl ring significantly influences the compound's electronic properties and steric profile, offering medicinal chemists valuable handles for molecular optimization.[10][11]

-

Medicinal Chemistry: This compound is an important building block for synthesizing heterocyclic compounds with potential therapeutic activities.[12] It has been used to prepare derivatives for screening as antioxidant[13], anticancer[14], and kinase inhibitor agents.[15] The chloro group can enhance binding affinity through halogen bonding and improve metabolic stability, while the methoxy group can modulate solubility and electronic properties.[10][11]

-

Agrochemical Synthesis: The isothiocyanate functional group is a feature of some pesticides and herbicides. This compound can be used as a starting material for novel agrochemicals.[12]

-

Organic Synthesis: It serves as a key intermediate for creating complex molecular architectures, particularly in the construction of sulfur- and nitrogen-containing heterocycles.[12][16]

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

Hazard Identification

-

Acute Toxicity: Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[1][17][18]

-

Corrosivity: Causes severe skin burns and eye damage (H314).[1] Causes serious eye irritation.[17][18]

-

Irritation: Causes skin irritation and may cause respiratory irritation.[17][18]

Protocol for Safe Handling

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors.[1][19][20]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[17][19]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.[17][21]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator.[19][21]

-

-

Handling Practices: Avoid contact with skin, eyes, and clothing.[1][19] Avoid formation of dust and aerosols.[1] Use non-sparking tools and prevent electrostatic discharge.[1][22]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[17][19]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[17][22]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[17][22]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[17][22]

-

Storage Conditions

Store the container tightly closed in a dry, cool, and well-ventilated place.[1][19][22] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

This compound is a valuable and reactive chemical intermediate. Its well-defined physicochemical properties, coupled with the versatile reactivity of the isothiocyanate group, make it a powerful tool for chemists in academia and industry. The strategic placement of the chloro and methoxy substituents provides a platform for developing novel compounds with tailored biological and material properties. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its inherent hazards. As synthetic methodologies advance, the applications of this and related building blocks will continue to expand, driving innovation in drug discovery and chemical sciences.

References

-

Lam, P. L., et al. (n.d.). Are isothiocyanates potential anti-cancer drugs?. PubMed Central. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved January 12, 2026, from [Link]

-

Piers, W. E., et al. (2020). Peculiar Reactivity of Isothiocyanates with Pentaphenylborole. Inorganic Chemistry. Retrieved January 12, 2026, from [Link]

-

Win-Win Chemical. (n.d.). 63429-99-2 this compound. Retrieved January 12, 2026, from [Link]

-

Mhlanga, N., et al. (n.d.). Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications. National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

Otto Chemie. (n.d.). Safety data sheet. Retrieved January 12, 2026, from [Link]

-

MySkinRecipes. (n.d.). 5-Chloro-2-methylphenyl isothiocyanate. Retrieved January 12, 2026, from [Link]

-

PubChemLite. (2025). 5-chloro-2,4-dimethoxyphenyl isothiocyanate (C9H8ClNO2S). Retrieved January 12, 2026, from [Link]

-

Szymańska, E., et al. (2020). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules. Retrieved January 12, 2026, from [Link]

-

Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Retrieved January 12, 2026, from [Link]

-

Yushyn, I., et al. (2023). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid. MDPI. Retrieved January 12, 2026, from [Link]

-

Nesterova, M., et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. Retrieved January 12, 2026, from [Link]

-

Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

- Chubb, F. L., & Eric, L. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. Google Patents.

-

PubChemLite. (2026). 5-chloro-2-methylphenyl isothiocyanate (C8H6ClNS). Retrieved January 12, 2026, from [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Retrieved January 12, 2026, from [Link]

-

Wang, C., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor.... PubMed. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-2-thiophenecarboxylic acid. PubChem. Retrieved January 12, 2026, from [Link]

-

de la Torre, D., et al. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules. Retrieved January 12, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. CAS 63429-99-2 | 8668-5-05 | MDL MFCD00041073 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. 63429-99-2 this compound 5-氯-2-甲氧基苯基异硫氰酸酯 -Win-Win Chemical [win-winchemical.com]

- 4. equationchemical.com [equationchemical.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 7. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. drughunter.com [drughunter.com]

- 11. m.youtube.com [m.youtube.com]

- 12. 5-Chloro-2-methylphenyl isothiocyanate [myskinrecipes.com]

- 13. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity [mdpi.com]

- 14. rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid [mdpi.com]

- 15. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. spectrumchemical.com [spectrumchemical.com]

- 21. otto-chemie.de [otto-chemie.de]

- 22. This compound - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-methoxyphenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Isothiocyanates in Modern Drug Discovery

Isothiocyanates (ITCs) represent a pivotal class of organic compounds, not only for their presence in cruciferous vegetables and their associated health benefits but also for their versatile role as reactive intermediates in the synthesis of a diverse array of nitrogen- and sulfur-containing heterocycles.[1][2] The inherent electrophilicity of the isothiocyanate group makes it a prime target for nucleophilic attack, a characteristic that has been extensively leveraged in the construction of novel molecular scaffolds with significant pharmacological potential. These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic incorporation of substituents such as chloro and methoxy groups onto the phenyl ring can profoundly influence the molecule's steric and electronic properties, thereby modulating its reactivity and biological activity. This guide provides a comprehensive overview of the synthesis of a specific, valuable isothiocyanate, 5-Chloro-2-methoxyphenyl isothiocyanate, offering insights into its preparation, characterization, and potential applications in the field of drug development.

I. Synthetic Pathways to Aryl Isothiocyanates: A Mechanistic Overview

The synthesis of aryl isothiocyanates from their corresponding primary amines is a well-established transformation in organic chemistry. Two principal pathways dominate this conversion: the use of thiophosgene and its derivatives, and the decomposition of dithiocarbamate salts.

1. The Thiophosgene Route: A High-Yield but Hazardous Approach

The reaction of a primary arylamine with thiophosgene (CSCl₂) is a direct and often high-yielding method for the preparation of isothiocyanates. The reaction proceeds through the formation of a thiocarbamoyl chloride intermediate, which subsequently eliminates hydrogen chloride to afford the desired isothiocyanate.

Despite its efficiency, the high toxicity, volatility, and moisture sensitivity of thiophosgene necessitate stringent safety precautions, including the use of a well-ventilated fume hood and appropriate personal protective equipment.[3][4][5][6] This has led to the development of safer, albeit sometimes less direct, alternative methods.

2. The Dithiocarbamate Route: A Safer and More Versatile Alternative

A widely adopted and safer alternative to the thiophosgene method involves the formation of a dithiocarbamate salt, followed by its decomposition to the isothiocyanate. This two-step, one-pot process begins with the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form the dithiocarbamate salt in situ.[3]

A variety of desulfurizing agents can then be employed to induce the elimination of the dithiocarbamate to the isothiocyanate. Common reagents for this purpose include:

-

Tosyl Chloride (TsCl): A cost-effective and readily available reagent.

-

Di-tert-butyl dicarbonate (Boc₂O): Offers mild reaction conditions.

-

Cyanuric chloride (TCT): Effective in aqueous conditions.[3]

-

1,1'-Thiocarbonyldiimidazole (TCDI): A less toxic thiophosgene surrogate.

The choice of the desulfurizing agent can be critical and often depends on the specific substrate and desired reaction conditions.

II. Experimental Protocol: Synthesis of this compound

This section details a representative experimental procedure for the synthesis of this compound from 5-Chloro-2-methoxyaniline, utilizing the dithiocarbamate pathway with cyanuric chloride as the desulfurizing agent. This method is chosen for its operational simplicity and avoidance of highly toxic reagents.

Starting Material:

-

5-Chloro-2-methoxyaniline: This starting material can be synthesized via the reduction of 4-chloro-1-methoxy-2-nitrobenzene. A common method involves refluxing the nitro compound with hydrazine hydrate in the presence of a catalyst such as iron trichloride and activated carbon in methanol.[7]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Chloro-2-methoxyaniline | 157.60 | 3.15 g | 20 mmol |

| Potassium Carbonate (K₂CO₃) | 138.21 | 5.52 g | 40 mmol |

| Carbon Disulfide (CS₂) | 76.14 | 1.82 g (1.44 mL) | 24 mmol |

| Cyanuric Chloride (TCT) | 184.41 | 1.85 g | 10 mmol |

| Dichloromethane (CH₂Cl₂) | 84.93 | 35 mL | - |

| Water (H₂O) | 18.02 | 20 mL | - |

Step-by-Step Procedure:

-

Dithiocarbamate Formation:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-2-methoxyaniline (3.15 g, 20 mmol) and potassium carbonate (5.52 g, 40 mmol) in water (20 mL).

-

Stir the mixture at room temperature to ensure good suspension.

-

Slowly add carbon disulfide (1.82 g, 24 mmol) dropwise to the stirring mixture over a period of 20-30 minutes.

-

Continue stirring the reaction mixture at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

-

-

Desulfurization:

-

Once the formation of the dithiocarbamate salt is complete, cool the reaction mixture to 0 °C in an ice bath.

-

In a separate beaker, dissolve cyanuric chloride (1.85 g, 10 mmol) in dichloromethane (15 mL).

-

Add the solution of cyanuric chloride dropwise to the cold, stirring reaction mixture.

-

After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

-

III. Characterization of this compound

Accurate characterization of the synthesized compound is crucial to confirm its identity and purity. The following are expected analytical data for this compound.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₈H₆ClNOS |

| Molecular Weight | 199.66 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 56-59 °C[8] |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a powerful tool for elucidating the structure of the molecule. The expected chemical shifts (δ) in ppm relative to a standard (e.g., TMS) in a deuterated solvent (e.g., CDCl₃) would be:

-

A singlet for the methoxy (-OCH₃) protons, typically in the range of 3.8-4.0 ppm.

-

Signals for the three aromatic protons, which will exhibit splitting patterns (doublets, doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring. The exact chemical shifts will be influenced by the electron-withdrawing and -donating effects of the chloro, methoxy, and isothiocyanate groups.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum provides information about the different carbon environments in the molecule. Key expected signals include:

-

A signal for the methoxy carbon around 55-60 ppm.

-

Several signals in the aromatic region (typically 110-160 ppm) corresponding to the six carbons of the benzene ring.

-

A characteristic signal for the isothiocyanate carbon (-N=C=S) which can be broad and appear in the range of 130-140 ppm. It is important to note that the isothiocyanate carbon can sometimes be difficult to observe due to its relaxation properties.[4]

-

-

IR (Infrared) Spectroscopy: The IR spectrum is particularly useful for identifying the isothiocyanate functional group. A strong and characteristic absorption band for the -N=C=S asymmetric stretching vibration is expected in the region of 2000-2200 cm⁻¹.[9][10][11] Other expected absorptions include C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound (199.66). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak) and one sulfur atom (a small M+2 peak).

IV. Applications in Drug Development and Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the chloro and methoxy substituents on the phenyl ring can be strategically utilized to fine-tune the pharmacological properties of the final compounds.

-

Scaffold for Heterocyclic Synthesis: The isothiocyanate group readily reacts with a variety of nucleophiles, including amines, hydrazines, and thiols, to form thioureas, thiosemicarbazides, and dithiocarbamates, respectively. These intermediates can then be cyclized to generate a wide range of heterocyclic systems, such as thiazoles, thiadiazoles, and triazoles, which are common motifs in many approved drugs.[1]

-

Modulation of Physicochemical Properties: The chloro group, being an electron-withdrawing and lipophilic substituent, can enhance membrane permeability and metabolic stability of a drug candidate. The methoxy group, an electron-donating substituent, can influence hydrogen bonding interactions and solubility. The interplay of these two groups on the phenyl ring provides medicinal chemists with a tool to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound.

-

Bioisosteric Replacement: The isothiocyanate moiety or the thiourea derivatives formed from it can act as bioisosteres for other functional groups, such as amides or ureas, in known pharmacophores. This strategy can lead to the discovery of new compounds with improved potency, selectivity, or pharmacokinetic profiles.

While specific examples of drugs derived directly from this compound are not prominently featured in publicly available literature, its structural motifs are present in various biologically active compounds. For instance, derivatives of 5-chloro-2-methoxyaniline have been explored in the development of kinase inhibitors for the treatment of cancer. The isothiocyanate derivative provides a reactive handle to introduce further diversity and explore structure-activity relationships.

V. Safety and Handling

Hazard Identification:

This compound is a hazardous chemical. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage, and may cause respiratory irritation.[8][12]

Safety Precautions:

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

VI. Conclusion

The synthesis of this compound, particularly via the dithiocarbamate pathway, represents a safe and efficient method for accessing a valuable intermediate in drug discovery and medicinal chemistry. The strategic placement of the chloro and methoxy substituents on the phenyl ring, combined with the reactive isothiocyanate functionality, provides a versatile platform for the synthesis of novel heterocyclic compounds with diverse pharmacological potential. A thorough understanding of the synthetic methodologies, coupled with stringent safety practices, is essential for researchers and scientists working with this and related compounds. This guide provides the foundational knowledge to enable the successful synthesis, characterization, and application of this compound in the pursuit of new therapeutic agents.

References

- Glaser, R., Hillebrand, R., & Gates, K. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. Journal of Organic Chemistry, 80(9), 4584-4591.

- Yenagi, J., Nandurkar, A. R., & Tonannavar, J. (2012). 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 91, 261-268.

- Bo, Z., & Chun, Z. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 288-293.

-

Glaser, R., Hillebrand, R., & Gates, K. (2015). Figure 1 from Near-silence of isothiocyanate carbon in (13)C NMR spectra. Semantic Scholar. Retrieved from [Link]

-

Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved from [Link]

- Synthetic Methods and Pharmacological Potentials of Isothiocyanate Derivatives. (2024). Current Organic Synthesis, 21(5), 450-475.

- A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball mill - Supporting Information. (2013). RSC Advances, 3(45), 22961-22967.

-

Synthetic Methods and Pharmacological Potentials of Isothiocyanate Derivatives. (2024). Scilit. Retrieved from [Link]

- U.S. Patent No. 3,965,173. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

- Discovery of novel N-(5-chloro-2,4-dimethoxyphenyl)-N-heterocyclic ketone analogs as potent anti-inflammatory agents against ulcerative colitis. (2025). Bioorganic Chemistry, 161, 108576.

-

Chemie Brunschwig AG. (n.d.). This compound, 97%. Retrieved from [Link]

- Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2018). Molecules, 23(10), 2491.

- 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (2022). Molecules, 28(1), 275.

- WO2016115188A1. (2016). 5-methoxytryptophan and its derivatives and uses thereof.

-

National Institute of Standards and Technology. (n.d.). 2-Methoxyphenyl isothiocyanate. NIST WebBook. Retrieved from [Link]

- Yenagi, J., Nandurkar, A. R., & Tonannavar, J. (2012). 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 91, 261-268.

- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). Molecules, 27(19), 6296.

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry, 11, 1094-1110.

Sources

- 1. rsc.org [rsc.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 4. Figure 1 from Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. | Semantic Scholar [semanticscholar.org]

- 5. prepchem.com [prepchem.com]

- 6. patents.justia.com [patents.justia.com]

- 7. 5-Chloro-2-methoxyaniline synthesis - chemicalbook [chemicalbook.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. 2-Methoxyphenyl isothiocyanate [webbook.nist.gov]

- 10. 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of 5-Chloro-2-methoxyphenyl Isothiocyanate

Abstract

5-Chloro-2-methoxyphenyl isothiocyanate is a versatile electrophilic reagent that serves as a crucial building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its unique electronic and steric properties, conferred by the chloro and methoxy substituents on the phenyl ring, modulate the reactivity of the isothiocyanate (-N=C=S) functional group, making it an invaluable tool for constructing complex molecular architectures. This guide provides an in-depth analysis of the synthesis, core reactivity, and mechanistic principles of this compound. It further details its applications in the synthesis of bioactive heterocycles and offers field-proven experimental protocols for its use, aiming to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively leverage this reagent in their work.

Introduction

Isothiocyanates are a class of organic compounds characterized by the -N=C=S functional group. The central carbon atom of this group is highly electrophilic, rendering it susceptible to attack by a wide range of nucleophiles.[1] This inherent reactivity makes isothiocyanates powerful intermediates in the synthesis of diverse nitrogen- and sulfur-containing compounds, most notably thioureas and their derivatives.[2][3] These moieties are prevalent in numerous biologically active molecules and approved pharmaceuticals, highlighting the importance of isothiocyanates in drug discovery.

This compound distinguishes itself through the specific substitution pattern on its aromatic ring. The electron-withdrawing chloro group and the electron-donating methoxy group create a unique electronic environment that influences the reactivity of the isothiocyanate group and provides specific interaction points in biological targets.[4][5] This guide will explore the synthesis of this reagent, delve into the mechanisms of its key reactions, and showcase its utility in constructing molecules of pharmaceutical interest.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₈H₆ClNOS |

| Molecular Weight | 199.66 g/mol |

| Appearance | (Typically) Off-white to yellow solid |

| Purity (Typical) | >97% |

Synthesis of this compound

The most common and industrially scalable method for synthesizing aryl isothiocyanates involves the reaction of the corresponding primary amine with a thiocarbonyl transfer reagent.[1][6] The synthesis of this compound typically starts from 5-Chloro-2-methoxyaniline.

Common Synthetic Route: Reaction with Thiophosgene

The reaction of a primary amine with thiophosgene (CSCl₂) in the presence of a base is a classic and effective method for isothiocyanate synthesis.[7]

Mechanism: The reaction proceeds via the initial formation of a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isothiocyanate.

Alternative Synthetic Route: Decomposition of Dithiocarbamate Salts

A widely used alternative, which avoids the high toxicity of thiophosgene, is the two-step process involving the formation and subsequent decomposition of a dithiocarbamate salt.[7][8] The amine is first reacted with carbon disulfide (CS₂) in the presence of a base (like NaOH or K₂CO₃) to form a dithiocarbamate salt.[9] This intermediate is then treated with a desulfurizing agent to induce elimination and form the isothiocyanate.[7]

Detailed Experimental Protocol: Synthesis from 5-Chloro-2-methoxyaniline

This protocol outlines a general procedure based on the dithiocarbamate decomposition method.

Materials:

-

5-Chloro-2-methoxyaniline

-

Carbon Disulfide (CS₂)

-

Potassium Hydroxide (KOH)

-

Ethyl Chloroformate

-

Dichloromethane (DCM)

-

Water

Procedure:

-

Dithiocarbamate Salt Formation:

-

Dissolve 5-Chloro-2-methoxyaniline (1.0 eq) in a suitable solvent such as a mixture of DMF and water.[9]

-

Add a stoichiometric amount of potassium hydroxide (KOH) (1.0 eq).

-

Cool the mixture in an ice bath and add carbon disulfide (CS₂) (1.1 eq) dropwise while stirring vigorously.

-

Allow the reaction to stir at room temperature for several hours until the starting amine is consumed (monitor by TLC). The formation of the potassium dithiocarbamate salt may be observed as a precipitate.

-

-

Desulfurization and Isothiocyanate Formation:

-

Cool the reaction mixture again in an ice bath.

-

Add ethyl chloroformate (1.0 eq) dropwise. This reagent facilitates the decomposition of the dithiocarbamate salt.[7]

-

Stir the reaction for an additional 1-2 hours at room temperature.

-

-

Work-up and Purification:

-

Extract the reaction mixture with dichloromethane (DCM).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

-

Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Core Reactivity and Mechanistic Principles

The synthetic utility of this compound is rooted in the electrophilicity of the central carbon atom of the -N=C=S group. This carbon is sp-hybridized and is susceptible to nucleophilic attack.

Reaction with Nucleophiles: The Formation of Thioureas

The most prominent reaction of isothiocyanates is their reaction with primary and secondary amines to form N,N'-disubstituted thioureas.[2][10] This reaction is typically high-yielding and forms the basis of many applications in drug discovery.[3]

Mechanism: The reaction proceeds through a straightforward nucleophilic addition mechanism.[2][10]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate.

-

Intermediate Formation: This attack forms a zwitterionic intermediate.

-

Proton Transfer: A rapid proton transfer from the amine nitrogen to the isothiocyanate nitrogen occurs, resulting in the stable, neutral thiourea product.

Caption: Mechanism of thiourea formation from an isothiocyanate and an amine.

Role in Heterocyclic Synthesis

Beyond simple thiourea formation, this compound is a valuable precursor for the synthesis of various heterocyclic systems. The initially formed thiourea can possess additional functional groups that can undergo subsequent intramolecular cyclization reactions.[11][12] This strategy is widely employed to construct complex scaffolds such as:

These heterocyclic cores are prevalent in many classes of drugs, making this a powerful synthetic approach in medicinal chemistry.

Example: Intramolecular Cyclization to form a Benzothiazole Derivative In a hypothetical scenario, if the amine used to form the thiourea contains a suitably positioned leaving group on an adjacent aromatic ring, an intramolecular nucleophilic aromatic substitution can occur, leading to a cyclized product. The methoxy group on the isothiocyanate's phenyl ring can also play a role in directing or participating in cyclization reactions under certain conditions.[14]

Applications in Drug Discovery and Medicinal Chemistry

The 5-chloro-2-methoxyphenyl moiety is frequently incorporated into drug candidates to optimize their pharmacological properties. The chlorine atom can engage in halogen bonding and occupy hydrophobic pockets, while the methoxy group can act as a hydrogen bond acceptor.[4][5] When combined in the form of this compound, this scaffold allows for the facile introduction of a thiourea linker, which is itself a valuable pharmacophore capable of forming multiple hydrogen bonds.

Case Study Example: While a specific drug derived directly from this compound is not highlighted in the provided search results, its utility is exemplified by the synthesis of numerous kinase inhibitors. For instance, the core structure found in ALK/EGFR dual kinase inhibitors often involves substituted anilinopyrimidines.[15] The synthesis of such molecules could conceivably involve the reaction of an amino-pyrimidine with this compound to form a key thiourea intermediate, which is then further elaborated.

Table of Representative Reactions and Applications:

| Reactant | Product Type | Application/Significance | Reference |

| Primary/Secondary Amines | N,N'-Disubstituted Thioureas | Core reaction for building larger molecules, key linker in many bioactive compounds. | [2][3][10] |

| Amines with additional functional groups | Heterocycles (e.g., Thiazolidinones, Quinazolinones) | Synthesis of complex, rigid scaffolds for drug discovery. | [11][12][13] |

| Hydrazides | Carbothioamides | Intermediates for the synthesis of thiadiazoles and other heterocycles. | [16] |

Experimental Protocols: Synthesis of a Disubstituted Thiourea

This section provides a detailed, self-validating protocol for a benchmark reaction.

General Procedure for the Synthesis of N-(5-Chloro-2-methoxyphenyl)-N'-(aryl/alkyl)thiourea

Objective: To synthesize a disubstituted thiourea via the reaction of this compound with a primary amine.

Materials:

-

This compound (1.0 eq)

-

Selected primary amine (e.g., Aniline or Benzylamine) (1.0 eq)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile, or Dichloromethane (DCM))

-

Stir plate and magnetic stir bar

-

Round bottom flask with reflux condenser (if heating is required)

Protocol:

-

Reaction Setup:

-

In a clean, dry round bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (approx. 0.1-0.5 M concentration).

-

Begin stirring the solution at room temperature.

-

-

Addition of Amine:

-

Dissolve the primary amine (1.0 eq) in a small amount of the same anhydrous solvent.

-

Add the amine solution dropwise to the stirring solution of the isothiocyanate over 5-10 minutes. The reaction is often exothermic.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature. Most reactions with simple amines are complete within 1-4 hours. For less reactive amines, gentle heating (e.g., 40-60 °C) may be required.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The product thiourea should have a different Rf value than the starting materials. The disappearance of the limiting reagent (either the isothiocyanate or the amine) indicates reaction completion.

-

-

Product Isolation and Purification:

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude product, which is often a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by flash column chromatography on silica gel.

-

-

Characterization:

-

Confirm the structure and purity of the final product using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To observe characteristic C=S and N-H stretches.

-

-

Thiourea Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of a disubstituted thiourea.

Safety, Handling, and Storage

Safety Precautions:

-

Isothiocyanates are lachrymators and skin irritants. Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Consult the Material Safety Data Sheet (MSDS) before use for complete safety information.

Handling:

-

Use spatulas and weighing paper for transferring the solid reagent.

-

Ensure all glassware is dry, as isothiocyanates can react with water over time.

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Moisture sensitivity is a concern; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its primary mode of reactivity—nucleophilic addition—provides a reliable and efficient pathway to thiourea derivatives, which are themselves versatile precursors to a wide array of complex heterocyclic structures. The specific substitution pattern on the phenyl ring offers medicinal chemists a tool to fine-tune steric and electronic properties, enhancing interactions with biological targets. By understanding the fundamental principles of its synthesis, reactivity, and handling, researchers can effectively utilize this compound to accelerate the discovery and development of new therapeutic agents.

References

-

The proposed mechanism for the formation of thiourea. ResearchGate. Available at: [Link]

-

Utility of isothiocyanates in heterocyclic synthesis. Sulfur Letters. Available at: [Link]

-

Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries. Chemical Communications. Available at: [Link]

-

Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI. Available at: [Link]

-

Utility of isothiocyanates in heterocyclic synthesis. Semantic Scholar. Available at: [Link]

-

Mechanochemical synthesis of thioureas, ureas and guanidines. PubMed Central. Available at: [Link]

-

Synthesis of Isothiocyanates: An Update. PubMed Central. Available at: [Link]

-

Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PubMed Central. Available at: [Link]

-

Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI. Available at: [Link]

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. National Institutes of Health. Available at: [Link]

-

Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. Available at: [Link]

-